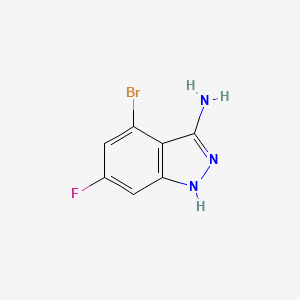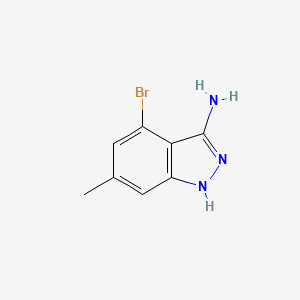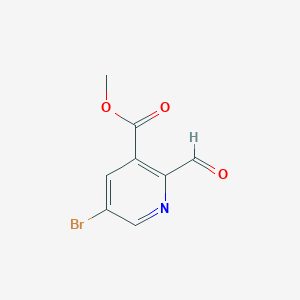
Methyl 5-bromo-2-formylpyridine-3-carboxylate
Descripción general
Descripción
“Methyl 5-bromo-2-formylpyridine-3-carboxylate” is a chemical compound with the CAS Number: 1710703-03-9 . It has a molecular weight of 244.04 g/mol . The IUPAC name for this compound is methyl 5-bromo-2-formylnicotinate .
Molecular Structure Analysis
The molecular formula of “this compound” is C8H6BrNO3 . The InChI code for this compound is 1S/C8H6BrNO3/c1-13-8(12)6-2-5(9)3-10-7(6)4-11/h2-4H,1H3 .Physical And Chemical Properties Analysis
“this compound” is an off-white solid . It is stored at 0-8°C . .Aplicaciones Científicas De Investigación
Complexation of Lanthanide(III) Cations
Methyl 5-bromo-2-formylpyridine-3-carboxylate has been utilized in the synthesis of mono-, bis-, and tris-tridentate ligands, which are particularly well suited for the complexation of lanthanide(III) cations. This process involves functionalizing the compound to produce various intermediates, ultimately leading to the formation of ligands suitable for complexation (Charbonnière, Weibel, & Ziessel, 2001).
Synthesis of Antagonists for Receptors
The compound has been used in the efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a moiety of potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist. This process involves several steps, including reaction with methylamine and sodium methoxide, demonstrating its role in synthesizing key pharmaceutical intermediates (Hirokawa, Horikawa, & Kato, 2000).
Preparation of Formylpyridine Derivatives
This compound is integral in the preparation of various formylpyridine derivatives. These derivatives are important intermediates for creating compounds with potential antitumor and antiviral properties (Kinoshita & Ohishi, 1994).
Electrocatalytic Carboxylation in Ionic Liquid
This compound has been used in electrocatalytic carboxylation with CO2 in ionic liquid. This method represents a novel approach for the transformation of the compound in an environmentally friendly manner, achieving significant yield and selectivity (Feng, Huang, Liu, & Wang, 2010).
Synthesis of Heterocyclic Compounds
It serves as a precursor in the synthesis of various heterocyclic compounds, highlighting its versatility in organic synthesis. The bromination of methyl groups in related compounds has been studied in detail, contributing to the synthesis of novel heterocycles (Roy, Rajaraman, & Batra, 2004).
Mutagenicity Studies
Studies have been conducted to understand the mutagenic properties of related compounds, such as 5-formyluracil, which is formed by the oxidation of thymine methyl groups. This research contributes to our understanding of DNA mutations and their implications (Privat & Sowers, 1996).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 5-bromo-2-formylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO3/c1-13-8(12)6-2-5(9)3-10-7(6)4-11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLLNBGSSOTVLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)Br)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B3109209.png)

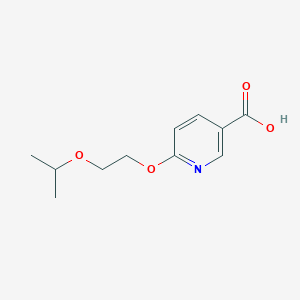


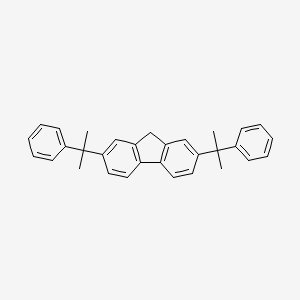
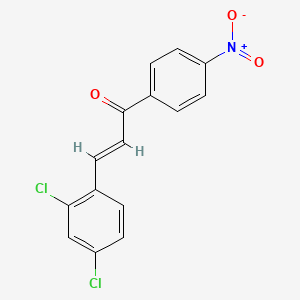

![4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(2S,3R)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one](/img/structure/B3109292.png)
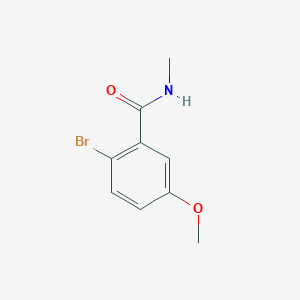
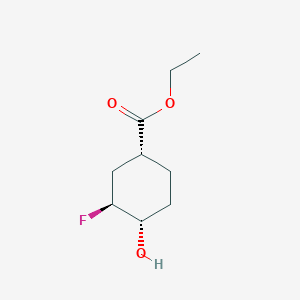
![Bicyclo[3.1.1]heptan-3-one](/img/structure/B3109313.png)
